molecular formula C15H17N3O3S B4409931 4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide

4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide

Cat. No. B4409931
M. Wt: 319.4 g/mol
InChI Key: XVOCQIPDWCNDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is also known as ESI-09 and is widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide involves the inhibition of RAC1 activity. RAC1 is a small GTPase that regulates various cellular processes by controlling the activity of downstream effectors. ESI-09 binds to the switch I region of RAC1, thereby preventing the binding of downstream effectors and inhibiting RAC1 activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of RAC1 activity by ESI-09 has been shown to reduce cell migration, proliferation, and survival. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, ESI-09 has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide in lab experiments is its specificity for RAC1 inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of RAC1 in various cellular processes. However, the limitations of using ESI-09 include its low solubility and stability, which can affect its bioavailability and efficacy in in vivo studies.

Future Directions

There are several future directions for the research on 4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. One potential direction is the development of more stable and bioavailable analogs of ESI-09 for in vivo studies. Another direction is the investigation of the therapeutic potential of ESI-09 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the role of RAC1 in various cellular processes, such as autophagy and apoptosis, can be further studied using ESI-09 as a tool.

Scientific Research Applications

4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic properties. This compound has been shown to inhibit the activity of RAC1, a small GTPase that plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. Inhibition of RAC1 activity by ESI-09 has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

4-(ethylsulfonylamino)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-22(20,21)18-14-5-3-13(4-6-14)15(19)17-11-12-7-9-16-10-8-12/h3-10,18H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOCQIPDWCNDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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